tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate
Overview
Description
“tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate” is a chemical compound. It is an important intermediate in many biologically active compounds . The empirical formula is C21H33BN2O5 and the molecular weight is 404.31 .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The compound was synthesized through a series of substitution reactions .Molecular Structure Analysis
The molecular structure of this compound has been studied using various techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The InChI code for this compound is 1S/C21H33BN2O5/c1-19(2,3)27-18(25)24-12-10-15(13-24)14-26-17-16(9-8-11-23-17)22-28-20(4,5)21(6,7)29-22/h8-9,11,15H,10,12-14H2,1-7H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its form (solid), empirical formula (C21H33BN2O5), and molecular weight (404.31) .Scientific Research Applications
“tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate” is a boronic ester, which is a type of compound widely used in organic synthesis . Boronic esters are particularly important in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds .
Method of Application
In a typical Suzuki-Miyaura reaction, the boronic ester (in this case, “tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate”) would be combined with a halide or pseudohalide (such as an aryl or vinyl halide) in the presence of a palladium catalyst and a base . The reaction generally takes place in a polar solvent such as water or an alcohol .
Results and Outcomes
The outcome of the Suzuki-Miyaura reaction is the formation of a new carbon-carbon bond, linking the boronic ester and the halide . This allows for the construction of complex organic molecules from simpler precursors . The reaction is highly selective and can be used to synthesize a wide range of organic compounds .
properties
IUPAC Name |
tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BNO4/c1-10(9-16-11(17)18-12(2,3)4)15-19-13(5,6)14(7,8)20-15/h1,9H2,2-8H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACWDBPHSRQMNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)carbamate | |
CAS RN |
1202794-01-1 | |
Record name | tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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